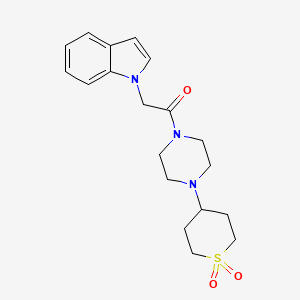

![molecular formula C20H18N4O B2391806 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1H-indol-4-yl)methanone CAS No. 2034514-52-6](/img/structure/B2391806.png)

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1H-indol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1H-indol-4-yl)methanone” is a complex organic molecule that contains several functional groups, including a benzo[d]imidazole, a pyrrolidine, and an indole . It is likely to be a part of a larger class of compounds known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of such compounds often involves the condensation of the respective functional groups . The mixture is then typically poured into a saturated solution, extracted, washed, dried, and purified by flash column chromatography .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectrum can provide information about the hydrogen atoms in the molecule . The IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

The compound may undergo various chemical reactions, depending on the conditions and reagents used. For example, it may participate in reactions involving its benzo[d]imidazole, pyrrolidine, or indole groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the properties of its functional groups. For instance, its solubility can be predicted based on the polarity of its functional groups .Scientific Research Applications

Anticancer Properties

- A study by Mullagiri et al. (2018) synthesized similar compounds and evaluated their antiproliferative activity on human cancer cell lines. They found that some compounds showed significant cytotoxicity against prostate, lung, cervical, and breast cancer cells. Additionally, they demonstrated that these compounds could inhibit microtubule assembly formation, indicating potential use in cancer therapy (Mullagiri et al., 2018).

Antimicrobial and Antimycobacterial Activity

- Research conducted by Narasimhan et al. (2011) involved synthesizing a series of compounds with structural similarities and screening them for antimicrobial and antimycobacterial activities. Their results showed that some of these compounds were as effective as standard drugs like ciprofloxacin and ethambutol against certain bacterial strains (Narasimhan et al., 2011).

Antiviral Applications

- A study by Galal et al. (2010) synthesized benzofuran-transition metal complexes including derivatives of benzo[d]imidazol and tested their HIV inhibitory activity. They found that these compounds were more potent than the standard drug Atevirdine, indicating potential antiviral applications (Galal et al., 2010).

Synthesis and Characterization

- Katritzky et al. (2004) and others have conducted research focusing on the synthesis of novel compounds with fused pyrrole, indole, oxazole, and imidazole rings, including derivatives related to your compound of interest. These studies contribute to the understanding of the synthesis processes and structural characterization of such compounds (Katritzky et al., 2004).

Antioxidant Activities

- Bassyouni et al. (2012) synthesized and evaluated a series of benzimidazole derivatives for their antioxidant and antimicrobial activities. Some of these compounds showed high activity against certain bacterial and fungal strains (Bassyouni et al., 2012).

Future Directions

properties

IUPAC Name |

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(1H-indol-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c25-20(16-4-3-6-17-15(16)8-10-21-17)23-11-9-14(12-23)24-13-22-18-5-1-2-7-19(18)24/h1-8,10,13-14,21H,9,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNBCBATKRXJRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=C5C=CNC5=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B2391724.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid](/img/structure/B2391725.png)

![(E)-3-(3,4-dichloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2391731.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide](/img/structure/B2391732.png)

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2391734.png)

![7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B2391743.png)